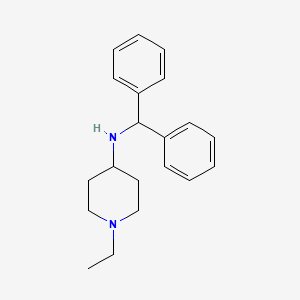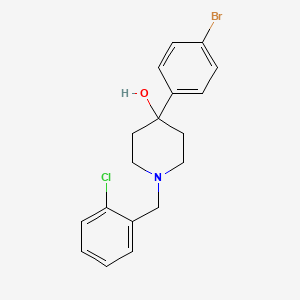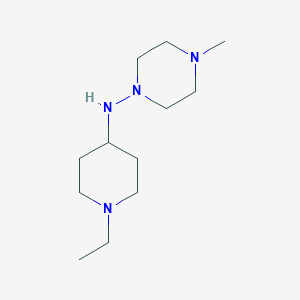
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine
描述
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool in neuroscience. DMPP is a piperazine derivative that acts as a selective agonist for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
作用机制
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor modulates various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine binding to the sigma-1 receptor leads to the activation of downstream signaling pathways, which can have various effects depending on the cell type and context.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and animal models. For instance, 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to increase the release of dopamine and other neurotransmitters in the brain, suggesting a potential role in the treatment of addiction and depression. 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been shown to modulate calcium signaling, which is involved in various cellular processes such as synaptic plasticity and apoptosis.
实验室实验的优点和局限性
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has several advantages as a pharmacological tool in neuroscience research. First, it is a selective agonist for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in various cellular processes. Second, 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has a high affinity for the sigma-1 receptor, which allows for the use of lower concentrations compared to other sigma-1 receptor agonists. However, 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine also has some limitations, such as its low solubility in water, which can affect its bioavailability and require the use of organic solvents for administration.
未来方向
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has shown promising results in various scientific studies, but further research is needed to fully understand its potential therapeutic applications and mechanisms of action. Some future directions for 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine research include investigating its role in neuroinflammation, synaptic plasticity, and neuroprotection in animal models of neurodegenerative diseases. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine could lead to the discovery of new pharmacological tools for neuroscience research and potential therapeutic applications.
科学研究应用
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For instance, 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been shown to protect neurons from oxidative stress and neurotoxicity, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has also been used to study the role of the sigma-1 receptor in pain modulation, addiction, and anxiety, among other conditions.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-15-4-5-16(2)18(14-15)21-12-10-20(11-13-21)17-6-8-19(3)9-7-17/h4-5,14,17H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQOEMGDYKWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3853334.png)




![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)
![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![4-(4-bromophenyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853383.png)
